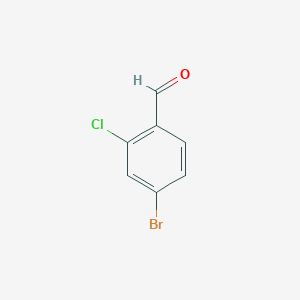

4-Bromo-2-chlorobenzaldehyde

Description

Nomenclature and Structural Representations of 4-Bromo-2-chlorobenzaldehyde

A precise understanding of a chemical compound begins with its nomenclature and structural details. These identifiers are crucial for unambiguous communication in a scientific context.

IUPAC Naming Conventions and Common Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound . fishersci.canih.gov This name clearly indicates a benzaldehyde (B42025) core with a bromine atom at the fourth position and a chlorine atom at the second position relative to the aldehyde group.

In addition to its formal IUPAC name, the compound is also known by several synonyms, which are frequently encountered in chemical literature and databases. These include:

2-Chloro-4-bromobenzaldehyde indiamart.comcymitquimica.com

4-Bromo-2-chloro-benzaldehyde fishersci.ca

Benzaldehyde, 4-bromo-2-chloro- fishersci.cacymitquimica.com

Chemical Formula and Molecular Weight

The molecular identity of this compound is defined by its chemical formula and molecular weight.

Chemical Formula: C₇H₄BrClO indiamart.comscbt.com

Molecular Weight: 219.46 g/mol scbt.comsigmaaldrich.com

This formula reveals the elemental composition of the molecule, consisting of seven carbon atoms, four hydrogen atoms, one bromine atom, one chlorine atom, and one oxygen atom.

InChI and SMILES Notations

To facilitate database searching and computational modeling, standardized line notations are used to represent the structure of this compound.

InChI (International Chemical Identifier): InChI=1S/C7H4BrClO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H sigmaaldrich.com

SMILES (Simplified Molecular Input Line Entry System): Clc1cc(Br)ccc1C=O sigmaaldrich.com

These notations provide a text-based representation of the molecule's two-dimensional structure.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Chloro-4-bromobenzaldehyde, 4-Bromo-2-chloro-benzaldehyde |

| CAS Number | 158435-41-7 |

| Chemical Formula | C₇H₄BrClO |

| Molecular Weight | 219.46 g/mol |

| InChI | InChI=1S/C7H4BrClO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H |

| SMILES | Clc1cc(Br)ccc1C=O |

Significance and Research Context of Halogenated Benzaldehydes

The presence of halogen atoms on a benzaldehyde ring significantly influences its chemical properties and reactivity, making these compounds versatile building blocks in organic synthesis.

Role of Halogen Substituents in Aromatic Systems

Halogen atoms, when attached to an aromatic ring, exert a dual electronic effect: a resonance effect and an inductive effect. libretexts.org The electronegativity of halogens leads to an electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic substitution. libretexts.org However, the lone pairs of electrons on the halogen can be donated to the aromatic ring through resonance, which directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.com

Importance of Benzaldehyde Derivatives in Organic Synthesis

Benzaldehyde and its derivatives are fundamental building blocks in organic chemistry. ontosight.aiwikipedia.org They serve as precursors for a wide array of more complex molecules through various chemical transformations. wisdomlib.org The aldehyde functional group is highly reactive and can participate in numerous reactions, including:

Oxidation to form benzoic acids. wikipedia.org

Reduction to form benzyl (B1604629) alcohols. wikipedia.org

Condensation reactions , such as the aldol (B89426) condensation, to form larger molecules like cinnamaldehyde (B126680) derivatives. wikipedia.org

Cannizzaro reaction , a disproportionation reaction in the presence of a strong base. wikipedia.org

Overview of Research Trends in Dihalogenated Aromatic Aldehydes

Research into dihalogenated aromatic aldehydes, the chemical class to which this compound belongs, is diverse and expanding. A significant area of investigation involves detailed spectroscopic and theoretical studies. Techniques like Infrared (IR) spectroscopy and computational methods such as Density Functional Theory (DFT) are employed to analyze the conformational structures of these molecules. researchgate.netresearchgate.net These studies explore the effects of different halogen substituents and solvents on the molecular geometry and vibrational frequencies, providing fundamental insights into their chemical behavior. researchgate.net

Another prominent research trend is the exploration of their reactivity and potential for creating complex chemical structures. Aromatic aldehydes are known to react with amino groups in proteins to form imines (Schiff bases), a reaction that is a key focus in understanding the mechanisms of skin sensitization. nih.gov The reactivity of the carbon-halogen bonds also makes them substrates for various cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

Furthermore, the environmental fate and microbial transformation of halogenated aromatic compounds are active areas of research. Studies have shown that anaerobic bacteria can metabolize halogenated aromatic aldehydes. nih.gov These transformations can include the oxidation of the aldehyde group to a carboxylic acid, reduction to an alcohol, and in some cases, dehalogenation, where a halogen atom is removed from the aromatic ring. nih.gov This research is crucial for understanding the environmental persistence and bioremediation potential of this class of chemicals. The versatility of these compounds ensures their continued importance as building blocks in the synthesis of novel materials and biologically active compounds. mdpi.comacs.org

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHGPLNJITGVCSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00555969 | |

| Record name | 4-Bromo-2-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00555969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158435-41-7 | |

| Record name | 4-Bromo-2-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00555969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-chlorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation of 4 Bromo 2 Chlorobenzaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group is the primary site of reactivity in 4-bromo-2-chlorobenzaldehyde, undergoing several key transformations.

Nucleophilic Addition Reactions

The carbonyl group of this compound is a prime target for nucleophilic addition. wiserpub.com This class of reactions is fundamental to its role as a building block in organic synthesis. The electron-withdrawing effects of the bromine and chlorine substituents increase the partial positive charge on the carbonyl carbon, making it highly electrophilic and thus more reactive towards nucleophiles. wiserpub.com A variety of nucleophiles, including active methylene (B1212753) compounds and β-keto esters, can participate in these reactions. wiserpub.com

A notable example of a nucleophilic addition reaction is the initial step of the aldol (B89426) condensation, where an enolate attacks the carbonyl carbon. rsc.org Similarly, in Schiff base formation, the nitrogen atom of a primary amine acts as the nucleophile, attacking the carbonyl carbon to form an imine intermediate. wiserpub.com

Condensation Reactions

Condensation reactions involving this compound are pivotal for synthesizing a range of heterocyclic and acyclic compounds. These reactions typically involve the initial nucleophilic addition to the aldehyde followed by the elimination of a small molecule, often water.

Schiff bases, or imines, are formed through the reaction of this compound with primary amines. wiserpub.com This reaction proceeds via a nucleophilic addition of the amine to the carbonyl group, followed by dehydration to yield the characteristic C=N double bond. wiserpub.comekb.eg For instance, the reaction of 4-bromoaniline (B143363) with 2-chlorobenzaldehyde (B119727) (a related compound) results in the formation of a Schiff base. researchgate.net This process involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon. chegg.com These reactions are significant as the resulting Schiff bases and their metal complexes are investigated for their biological activities. ekb.eg

Table 1: Examples of Schiff Base Synthesis

| Reactant 1 | Reactant 2 | Product | Reference |

| 2-chlorobenzaldehyde | 4-bromoaniline | (E)-4-Bromo-N-(2-chlorobenzylidene)aniline | researchgate.net |

| 4-amino-1-naphthyl-1,3,4-thiadiazole-5-thiol | p-chlorobenzaldehyde | 5-[{ 4-(4- chloro benzylidene ) amino -1- naphthyl} diazenyl] -1,3,4- thiadiazole -2- thiol | uobaghdad.edu.iq |

Hydrazones are synthesized by the condensation of this compound with hydrazines or their derivatives. nih.govjsscacs.edu.in This reaction is analogous to Schiff base formation, where the nucleophilic nitrogen of the hydrazine (B178648) attacks the carbonyl carbon, leading to the formation of a C=N-N linkage after dehydration. jsscacs.edu.in For example, aryl-(5-bromo-2-chloro-pyrimidine-4-yl)hydrazones are synthesized by refluxing 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine with the corresponding aryl aldehyde in ethanol (B145695). jsscacs.edu.in These reactions are often carried out in solvents like ethanol and may be refluxed to drive the reaction to completion. jsscacs.edu.in The resulting hydrazones are of interest due to their potential biological activities. nih.govvjs.ac.vn

Table 2: Hydrazone Synthesis Examples

| Aldehyde | Hydrazine Derivative | Product | Reaction Conditions | Yield | Reference |

| 4-chlorobenzaldehyde (B46862) | 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine | 1-(4-Chlorobenzylidene)-2-(5-bromo-2-chloropyrimidin-4-yl)hydrazine | Ethanol, reflux 1h | 84% | jsscacs.edu.in |

| 2-chlorobenzaldehyde | 4-bromobenzohydrazide | (E)-4-Bromo-N′-(2-chlorobenzylidene)benzohydrazide | 95% Ethanol, room temp. | - | nih.gov |

| 4-bromobenzaldehyde (B125591) | N-(5-(benzo[d]thiazol-2-yl)-2-(2-hydrazinyl-2-oxoethoxy)phenyl) acetamide | Compound 7c | DMF, acetic acid, microwave | 80% | vjs.ac.vn |

This compound can participate in aldol condensation reactions, a powerful tool for forming carbon-carbon bonds. rsc.org In these reactions, it acts as the electrophilic aldehyde component, reacting with a nucleophilic enol or enolate derived from a ketone or another aldehyde. rsc.org Due to the presence of the aromatic ring, the initial β-hydroxycarbonyl adduct readily undergoes dehydration to form a stable, conjugated α,β-unsaturated carbonyl compound, often a chalcone. rsc.org Solvent-free aldol condensations have been successfully carried out by grinding the benzaldehyde (B42025) derivative with a ketone and a base like sodium hydroxide. rsc.org

Table 3: Aldol Condensation of Substituted Benzaldehydes

| Aldehyde | Ketone | Catalyst/Conditions | Product Type | Reference |

| 4-bromobenzaldehyde | Acetophenone | NaOH, grinding | Chalcone | rsc.org |

| 4-chlorobenzaldehyde | Acetophenone | NaOH, grinding | Chalcone | rsc.org |

| Benzaldehydes | Cyclohexanone/Cyclopentanone | [pyridine–SO3H]Cl, 80°C, solvent-free | α,αʹ-bis(arylidene)cycloalkanone | chemmethod.com |

Oxidation Reactions

The aldehyde functional group of this compound can be oxidized to the corresponding carboxylic acid, 4-bromo-2-chlorobenzoic acid. This transformation is a common reaction for aldehydes and can be achieved using various oxidizing agents. For instance, a related compound, 4-bromo-3-chlorobenzaldehyde, is produced by the oxidation of (4-bromo-3-chlorophenyl)methanol (B598687) using manganese dioxide. guidechem.com The oxidation of various substituted benzaldehydes, including 4-bromobenzaldehyde, to their respective benzoic acids has been demonstrated using a carbene copper catalyst in water under an oxygen atmosphere. rsc.org

Table 4: Oxidation of Substituted Benzaldehydes

| Starting Material | Oxidizing Agent/Catalyst | Product | Reference |

| (4-bromo-3-chlorophenyl)methanol | Manganese dioxide | 4-bromo-3-chlorobenzaldehyde | guidechem.com |

| 4-bromobenzaldehyde | (CAAC)CuCl/O₂ in water | 4-bromobenzoic acid | rsc.org |

| 4-chlorobenzaldehyde | (CAAC)CuCl/O₂ in water | 4-chlorobenzoic acid | rsc.org |

Reactions at the Halogen Substituents

The presence of two different halogen atoms, bromine and chlorine, on the aromatic ring at positions 4 and 2 respectively, allows for selective chemical transformations. The carbon-bromine (C-Br) bond is generally weaker and more reactive than the carbon-chlorine (C-Cl) bond, enabling regioselective reactions at the C4 position.

The electron-deficient nature of the benzene (B151609) ring in this compound facilitates nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile replaces one of the halogen atoms. cymitquimica.com The reaction is enhanced by the electron-withdrawing properties of the aldehyde group. Generally, the bromine atom at position 4 is more susceptible to substitution than the chlorine atom at position 2 due to the greater lability of the C-Br bond compared to the C-Cl bond.

In a related example, the fluorine atom of 2-fluoro-4-bromobenzaldehyde undergoes a nucleophilic substitution with sodium methoxide (B1231860) in methanol (B129727), in the presence of potassium carbonate, to yield 4-bromo-2-methoxybenzaldehyde (B1278859). google.com This type of transformation highlights the potential for nucleophiles to replace a halogen on the benzaldehyde ring. However, competing reactions, such as the oxidation of the aldehyde group, can occur, particularly when using solvents like dimethyl sulfoxide (B87167) (DMSO). researchgate.net Studies on other halobenzaldehydes have shown that direct substitution of a chloro or bromo group with a nitrite (B80452) ion is possible in the presence of a copper catalyst to form nitrobenzaldehydes. google.com

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon bonds. The differential reactivity of the C-Br and C-Cl bonds allows for selective or sequential couplings. The general order of reactivity for aryl halides in these reactions is I > Br > Cl. wikipedia.orgresearchgate.net

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron compound, typically a boronic acid. Due to the higher reactivity of the C-Br bond, Suzuki coupling can be performed selectively at the C4 position of this compound, leaving the C-Cl bond intact for potential subsequent transformations. For instance, palladium nanocatalysts have been effectively used for the Suzuki coupling of both 4-bromobenzaldehyde and 4-chlorobenzaldehyde with phenylboronic acid, demonstrating that under the right conditions, both sites can be reactive. acs.orgnih.gov However, by controlling the reaction conditions, selective coupling at the bromine is readily achievable. researchgate.net

| Aryl Halide Substrate | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Bromobenzaldehyde | Phenylboronic Acid | Fe₃O₄@SiO₂-FPBA-DTPA-Pd | K₂CO₃ | Ethanol/Water | 60 | 98 | acs.org, nih.gov |

| 4-Chlorobenzaldehyde | Phenylboronic Acid | Fe₃O₄@SiO₂-FPBA-DTPA-Pd | K₂CO₃ | Ethanol/Water | 60 | 94 | acs.org, nih.gov |

Heck Coupling: The Heck reaction involves the coupling of the aryl halide with an alkene. Similar to the Suzuki reaction, the chemoselectivity is dictated by the relative reactivity of the carbon-halogen bonds. Palladium-catalyzed Heck reactions typically favor reaction at the C-Br bond over the C-Cl bond. researchgate.net In some systems, this selectivity is very high, allowing for exclusive reaction at a more reactive halogen (like iodine) while leaving a bromine untouched. rsc.org This principle allows for the predictable coupling of this compound with various alkenes at the C4 position.

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, co-catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org The Sonogashira reaction is highly selective for the more reactive halogen. For this compound, the coupling will preferentially occur at the C-Br bond. wikipedia.org For example, 4-chlorobenzaldehyde has been successfully coupled with phenylacetylene, demonstrating the feasibility of using chlorobenzaldehydes as substrates in this reaction, although bromides are generally more reactive. researchgate.net

Reactions Involving Both Functional Groups

Synthetically useful transformations often require modifying one functional group while leaving others intact, or engaging multiple groups in a specific sequence. For this compound, a common strategy involves the temporary protection of the highly reactive aldehyde group to enable selective chemistry at the halogen positions.

A widely used method is the conversion of the aldehyde into an acetal (B89532), such as a dimethoxymethyl or diethoxymethyl acetal. rsc.orgrsc.org This protection strategy can be illustrated in a multi-step sequence:

Protection: The aldehyde group of this compound is reacted with an orthoformate, such as trimethylorthoformate or triethylorthoformate, under acidic catalysis to form the corresponding acetal, 4-bromo-2-chloro-1-(dimethoxymethyl)benzene or 4-bromo-2-chloro-1-(diethoxymethyl)benzene. rsc.org

Reaction at Halogen: With the aldehyde protected, the C-Br bond can undergo selective reactions. For example, a lithium-halogen exchange can be performed using an organolithium reagent like n-butyllithium at low temperatures. This selectively replaces the bromine atom with lithium, forming a highly reactive organolithium intermediate. This intermediate can then be reacted with various electrophiles to introduce new substituents at the C4 position. rsc.org

Deprotection: The acetal is hydrolyzed back to the aldehyde using an aqueous acid workup, revealing the newly functionalized benzaldehyde.

Another reaction involving the aldehyde group is the formation of a Schiff base through condensation with a primary amine. This transformation can be used to temporarily protect the aldehyde or to introduce new molecular complexity, with the halogen atoms remaining on the ring for subsequent cross-coupling or substitution reactions. acs.orgwiserpub.com

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions that this compound undergoes is crucial for optimizing conditions and predicting outcomes.

Cross-Coupling Reactions: The mechanisms for Suzuki, Heck, and Sonogashira reactions are based on a catalytic cycle involving a palladium complex. The generally accepted cycle consists of three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (R-X), in this case, the C-Br or C-Cl bond of this compound, to form a palladium(II) intermediate (R-Pd-X). This is often the rate-determining step, and its rate (Br > Cl) dictates the reaction's selectivity. rsc.org

Transmetalation (Suzuki) / Migratory Insertion (Heck) / Copper Cycle (Sonogashira):

In the Suzuki reaction, the R-Pd-X complex undergoes transmetalation with the boronic acid (activated by a base) to form a new diorganopalladium(II) complex.

In the Heck reaction, the alkene coordinates to the palladium center and then undergoes migratory insertion into the Pd-C bond.

In the classic Sonogashira reaction, a parallel copper cycle generates a copper(I) acetylide species. This species then undergoes transmetalation with the R-Pd-X complex. wikipedia.org Copper-free variants proceed through a different mechanism, which may involve a Pd-bisacetylide complex. wikipedia.org

Reductive Elimination: The diorganopalladium(II) intermediate eliminates the final coupled product, regenerating the palladium(0) catalyst, which re-enters the cycle.

Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism involves a two-step process. First, the nucleophile attacks the carbon atom bearing the leaving group (halogen), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The electron-withdrawing aldehyde group is crucial for stabilizing this negatively charged intermediate. In the second step, the leaving group (bromide or chloride) is expelled, and the aromaticity of the ring is restored. The solvent can play a significant role; for instance, polar aprotic solvents like DMF are known to accelerate these reactions. researchgate.net

Spectroscopic and Theoretical Characterization in Research

Vibrational Spectroscopy Studies

Experimental IR spectroscopy is a primary tool for identifying the vibrational modes of 4-Bromo-2-chlorobenzaldehyde. A key diagnostic band is the carbonyl (C=O) stretching frequency. Experimentally, this band appears at approximately 1700 cm⁻¹ in non-polar solvents.

Theoretical analyses, primarily using Density Functional Theory (DFT) with methods like B3LYP and the 6-31G(d,p) basis set, are employed to complement experimental findings. These computational models allow for the assignment of specific vibrational modes and can predict IR spectra with a high degree of accuracy, typically showing less than 2% deviation from experimental data for halogenated benzaldehydes. Such theoretical calculations are also used to investigate the effects of different halogens and solvents on the molecular structure.

Table 1: Selected Experimental and Theoretical IR Frequencies for this compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Approach |

|---|---|---|

| Carbonyl (C=O) Stretch | ~1700 (in non-polar solvents) | DFT (B3LYP/6-31G(d,p)) |

Raman spectroscopy serves as a valuable complementary technique to IR spectroscopy for the vibrational analysis of this compound. While detailed experimental Raman data for this specific compound is not extensively published, its application follows standard practices for similar aromatic aldehydes. Theoretical calculations of Raman activities are often performed in conjunction with IR intensity calculations using DFT to provide a more complete picture of the vibrational modes. This dual-method approach helps in assigning vibrational modes that may be weak or inactive in the IR spectrum.

The vibrational frequencies of this compound, particularly the carbonyl (C=O) stretch, are sensitive to the polarity of the solvent. Research has shown a distinct shift in the C=O stretching frequency based on the solvent environment. In non-polar solvents like hexane, the frequency is observed around 1700 cm⁻¹. However, in polar solvents such as dimethyl sulfoxide (B87167) (DMSO), the frequency undergoes a redshift, appearing at a lower wavenumber of approximately 1680 cm⁻¹.

This shift is attributed to the stabilization of the polar C=O bond by the polar solvent molecules. A comprehensive study investigated these solvent effects across 18 different polar and non-polar organic solvents, confirming the influence of the solvent's dielectric constant on the vibrational spectra. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise molecular structure of this compound by providing information about the chemical environment of the hydrogen and carbon atoms.

The ¹H NMR spectrum of this compound is characterized by signals from the aldehydic proton and the three aromatic protons. The electron-withdrawing nature of the bromine, chlorine, and aldehyde substituents significantly influences the chemical shifts.

Aldehydic Proton (CHO): This proton is highly deshielded and appears as a singlet far downfield, with a characteristic chemical shift of approximately δ 10.2 ppm.

Aromatic Protons: The three protons on the benzene (B151609) ring exhibit complex splitting patterns due to spin-spin coupling. Their chemical shifts would be in the aromatic region (typically δ 7.0-8.5 ppm), with their exact positions determined by the electronic effects of the halogen and aldehyde groups.

Table 2: ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde (CHO) | ~10.2 | Singlet (s) |

The ¹³C NMR spectrum provides information on the seven distinct carbon atoms in the this compound molecule. The chemical shifts are influenced by the electronegativity of the attached substituents.

Carbonyl Carbon (C=O): This carbon is significantly deshielded and appears at the lowest field, typically in the range of δ 185-195 ppm.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons directly bonded to the electronegative chlorine (C-Cl) and bromine (C-Br) atoms, as well as the carbon bonded to the aldehyde group (C-CHO), will have their resonances shifted downfield. The remaining three aromatic carbons (C-H) will appear at higher field within the aromatic region.

Table 3: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 185 - 195 |

| Aromatic (C-Cl, C-Br, C-CHO) | 120 - 145 |

Computational Chemistry and Quantum Mechanical Studies

Computational and quantum mechanical studies are pivotal in understanding the structural and electronic properties of this compound. These theoretical approaches provide insights that complement experimental data.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a primary tool for investigating the molecular properties of this compound and its analogs. researchgate.netresearchgate.net Researchers have employed various levels of theory to model the compound, with a focus on understanding the effects of its halogen substituents. researchgate.net

Commonly used methods include the B3LYP functional, as well as Hartree-Fock (HF) and Møller-Plesset second-order perturbation theory (MP2). researchgate.net These functionals are paired with robust basis sets, such as 6-311+G(3df,p) and the diffuse-augmented aug-cc-pVDZ, to ensure high accuracy in the calculations. researchgate.net DFT calculations are instrumental in resolving the vibrational modes of the molecule, particularly the carbonyl (C=O) stretching frequency, and in determining the stability of its different conformers. researchgate.netresearchgate.net

Table 1: Computational Methods Used in the Study of this compound

| Theoretical Method | Basis Set | Application |

| Density Functional Theory (B3LYP) | 6-311+G(3df,p), aug-cc-pVDZ | Conformational analysis, Molecular geometry optimization, Vibrational frequencies |

| Hartree-Fock (HF) | 6-311+G(3df,p), aug-cc-pVDZ | Conformational analysis, Molecular geometry optimization |

| Møller-Plesset (MP2) | 6-311+G(3df,p), aug-cc-pVDZ | Conformational analysis, Molecular geometry optimization |

| Time-Dependent DFT (TDDFT) | Not Specified | Electronic properties, HOMO-LUMO energies |

Time-Dependent Density Functional Theory (TDDFT)

Time-Dependent Density Functional Theory (TDDFT) is specifically utilized to explore the electronic structure and properties of 4-bromo-2-halogenobenzaldehydes. researchgate.net This method is essential for calculating the electronic absorption spectra, which includes determining the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). tandfonline.comnih.gov The insights from TDDFT calculations help in understanding the molecule's reactivity and its behavior in various electronic environments. researchgate.net

Conformational Analysis and Energetics

The orientation of the aldehyde group relative to the benzene ring in this compound gives rise to two primary conformers: cis and trans. Computational studies, including DFT, have been conducted to determine the relative stability of these conformers in both the gas phase and in various solvents. researchgate.net

The research consistently shows that the trans conformer, where the C=O bond is oriented away from the chlorine atom, is energetically more stable than the cis form. nih.gov For closely related 2-fluoro-4-halogenobenzaldehydes, the free energy difference between the O-cis and O-trans conformers is less than 2.5 kcal/mol, with a rotational energy barrier of at least 7.4 kcal/mol, indicating a significant preference for the trans conformation. nih.gov

Electronic Properties: HOMO-LUMO Energies

The analysis of frontier molecular orbitals, namely the HOMO and LUMO, is crucial for describing the electronic properties and chemical reactivity of a molecule. For this compound and its analogs, these properties have been investigated using TDDFT methods. researchgate.netdntb.gov.ua The energy gap between the HOMO and LUMO orbitals is a key parameter that helps to characterize the molecule's stability and reactivity. A smaller gap generally implies higher reactivity. dntb.gov.ua These computational analyses provide a theoretical framework for predicting how the molecule will interact with other chemical species.

Molecular Geometry Optimization

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its lowest energy structure. For this compound, geometry optimization has been performed using DFT methods like B3LYP, as well as HF and MP2 levels of theory. researchgate.netresearchgate.net These calculations determine the precise bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. The optimized structure serves as the basis for all subsequent computational analyses, including vibrational frequency calculations and electronic property predictions. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Building Block in Complex Molecule Synthesis

As an intermediate, 4-Bromo-2-chlorobenzaldehyde is primarily used in the construction of more complex organic molecules for the pharmaceutical, agrochemical, and dye industries. nbinno.com

The compound is a vital building block in the synthesis of pharmaceutical drugs. cymitquimica.comnbinno.com Its structure is incorporated into larger, more complex molecules designed to interact with biological targets. Research has shown its utility as a precursor for the enantioselective synthesis of benzothiazolopyrimidines and in the preparation of heterocyclic compounds that act as P2X3 antagonists. chemicalbook.com The growing global demand for new therapeutics drives the market for versatile intermediates like this compound. nbinno.com The related compound, 4-bromo-3-chlorobenzaldehyde, is also noted for its use in synthesizing molecules with antimicrobial and antifungal properties. guidechem.com

In the agrochemical sector, this compound serves as a key intermediate in the production of pesticides and herbicides. nbinno.comchemicalbull.com The synthesis of active ingredients for crop protection often involves multi-step processes where this compound provides a foundational molecular framework. nbinno.com The expanding agrochemical industry relies on such building blocks to develop new and effective products. nbinno.com

The chemical industry utilizes this compound in the manufacturing of dyes and pigments. nbinno.com Its aromatic structure and reactive sites allow it to be chemically modified to create compounds with specific color properties. Related benzaldehydes are also integral to the synthesis of specialty dyes. chemicalbull.comresearchgate.net

Development of Novel Organic Materials

Beyond its role in traditional chemical synthesis, this compound is a component in the development of modern organic materials. Its incorporation into larger structures can impart specific, desirable properties.

The compound finds applications in materials science, particularly in the synthesis of novel polymers. wiserpub.com While direct studies are specific, the reactivity of related compounds like 2-chlorobenzaldehyde (B119727) is leveraged to incorporate functional groups into polymer chains. wiserpub.com This functionalization can enhance the properties of materials, leading to the development of high-performance or "smart" materials that respond to environmental stimuli. researchgate.netwiserpub.com

There is significant research interest in the non-linear optical (NLO) properties of organic molecules, and derivatives of halogenated benzaldehydes are promising candidates. researchgate.net Compounds synthesized from precursors like 4-chlorobenzaldehyde (B46862), such as thiosemicarbazones, have been shown to exhibit second-harmonic generation (SHG) efficiency, a key NLO characteristic. jetir.orgacs.org Studies on related structures suggest that the molecular and electronic properties of compounds derived from 2-bromo-4-chlorobenzaldehyde (B1282380) make them suitable for investigation in NLO applications. researchgate.netiucr.org

Catalysis and Reaction Engineering

The strategic placement of bromine and chlorine atoms on the benzaldehyde (B42025) ring makes this compound a molecule of significant interest in the fields of catalysis and reaction engineering. Its utility extends beyond being a simple building block; it serves as a key substrate in advanced catalytic reactions and its own synthesis is a subject of process optimization.

Role in Catalytic Cycles

While not typically a catalyst itself, this compound plays a crucial role as a substrate in sophisticated catalytic cycles, particularly in the realm of photoredox catalysis and as a precursor for synthesizing catalytically active complexes.

In visible-light photoredox catalysis, polysulfide anions have been demonstrated to be effective catalysts for aryl cross-coupling reactions. chemrxiv.org Within this catalytic cycle, this compound can be employed as a polyhalogenated aromatic substrate. chemrxiv.org A key finding is the chemoselective functionalization that can be achieved; the carbon-bromine (C-Br) bond is selectively activated and coupled over the more inert carbon-chlorine (C-Cl) bond. chemrxiv.org This selectivity highlights the compound's utility in creating complex, specifically substituted molecules under mild, light-induced conditions. chemrxiv.org The proposed catalytic cycle involves the generation of reactive radical anions under visible light, which then engage with the aryl halide. chemrxiv.org

Furthermore, this compound is a valuable precursor for creating ligands that, when complexed with metals, exhibit catalytic activity. Research has shown that Schiff bases derived from the condensation of substituted benzaldehydes (including bromo- and chloro-substituted variants) with other organic molecules can form stable complexes with various metal(II) salts. wiserpub.com These resulting metallo-organic complexes can then function as catalysts in other chemical transformations. The specific electronic properties imparted by the bromo and chloro substituents on the benzaldehyde precursor can tune the catalytic activity of the final metal complex.

Optimization of Reaction Conditions for Synthesis

The efficient synthesis of this compound is critical for its application in further chemical production. Reaction engineering principles are applied to optimize conditions to maximize yield and purity while minimizing costs and environmental impact.

A primary route for its synthesis is the bromination of 2-chlorobenzaldehyde. The optimization of this reaction involves careful control over several parameters. The use of N-bromosuccinimide (NBS) as the brominating agent is common, often initiated by a radical initiator like azobisisobutyronitrile (AIBN). Temperature is a critical factor, with reactions typically maintained in the range of 70–80°C to ensure efficient radical formation without promoting undesirable side reactions.

Further optimization can be seen in related syntheses of substituted benzaldehydes. For instance, in the synthesis of α,αʹ-bis(arylidene)cycloalkanone derivatives using substituted aldehydes, parameters such as catalyst loading and temperature are meticulously optimized. chemmethod.com In one study using 4-chlorobenzaldehyde as a model, it was found that 15 mol% of an acidic ionic liquid catalyst at 80°C under solvent-free conditions provided the desired product with high yields in short reaction times. chemmethod.com These principles of optimizing catalyst concentration and temperature are directly applicable to reactions involving this compound.

The table below summarizes key parameters that are typically optimized for the synthesis of and reactions involving halogenated benzaldehydes.

| Parameter | Variable | Typical Range/Condition | Purpose of Optimization |

| Temperature | Degrees Celsius (°C) | 0°C to 140°C | Control reaction rate, selectivity, and minimize side products. chemmethod.comgoogle.com |

| Catalyst | Type and Loading | Varies (e.g., AIBN, Imidazole, Acidic Ionic Liquid) | Enhance reaction rate and selectivity. chemmethod.comias.ac.in |

| Solvent | Polarity and Type | Dichloromethane (DCM), Methanol (B129727), Solvent-free | Solubilize reactants, influence reaction pathways, and facilitate purification. google.com |

| Reagents | Concentration/Equivalents | Stoichiometric or catalytic amounts | Ensure complete conversion and control product formation. |

| Purification | Method | Column chromatography, Recrystallization | Isolate the final product with high purity. google.com |

In another example, the synthesis of 4-bromo-2-methoxybenzaldehyde (B1278859) from a related fluorinated precursor highlights the importance of reaction conditions. google.com The formylation step was found to be most efficient at 0°C, and the subsequent nucleophilic aromatic substitution (SNAr) was carried out at 50°C in methanol with potassium carbonate to minimize side reactions. google.com This demonstrates a strategic, temperature-controlled approach to multi-step synthesis. Post-reaction workup, including crystallization from solvents like heptane, is also a critical, optimized step to ensure the isolation of a pure product. google.com

Biomedical and Biological Research Applications

Medicinal Chemistry Research

4-Bromo-2-chlorobenzaldehyde serves as a significant building block in medicinal chemistry and pharmacological research due to its versatile chemical reactivity. The presence of electron-withdrawing bromine and chlorine atoms on the benzaldehyde (B42025) ring makes the aldehyde group more susceptible to nucleophilic attack, a property that is widely exploited in the synthesis of complex organic molecules with potential therapeutic applications. This compound is a crucial intermediate in the development of pharmaceuticals, agrochemicals, and materials for biomedical research.

This compound is a key precursor in the synthesis of a variety of biologically active compounds and potential Active Pharmaceutical Ingredients (APIs). wiserpub.com Its structure is incorporated into more complex molecular scaffolds designed to interact with specific biological targets. wiserpub.com

A notable example is its use in the development of inhibitors for the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. In the hit-to-lead optimization of a diazepane-based inhibitor series, a close derivative, 4-bromo-2-ethylbenzaldehyde, was used in reductive amination reactions to construct the target molecules. acs.orgnih.gov This process involved reacting the aldehyde with an amine scaffold to create a larger, more complex structure designed to fit into the active site of the viral enzyme. acs.orgnih.gov This strategic use of the substituted benzaldehyde was instrumental in transforming a moderately active compound into a highly potent lead compound with a 16 nM inhibitory concentration. nih.gov

The versatility of this compound also allows for its use in creating diverse derivatives, including Schiff bases and other heterocyclic systems, which are foundational structures in many drug discovery programs. wiserpub.com

Derivatives synthesized from this compound have been extensively studied, revealing a wide spectrum of biological activities. These activities stem from the unique electronic and steric properties conferred by the halogen substitutions on the phenyl ring.

Derivatives of halogenated benzaldehydes are actively investigated for their ability to inhibit various enzymes implicated in disease pathways. wiserpub.com Research has shown that chlorobenzaldehyde derivatives can be tailored to selectively target enzymes involved in cancer, metabolic disorders, and infectious diseases. wiserpub.comresearchgate.net

Studies on 4-substituted benzaldehydes have demonstrated their potential as enzyme inhibitors. For instance, 4-bromobenzaldehyde (B125591) was found to inhibit mushroom tyrosinase with a 50% inhibitory concentration (IC50) of 114 μM. researchgate.net The inhibition kinetics analysis indicated it acts as a partial noncompetitive inhibitor. researchgate.net Furthermore, research has pointed to the potential of this compound derivatives as inhibitors of metalloenzymes, which could be leveraged for the development of novel fungicides.

The following table summarizes the tyrosinase inhibitory activity of related 4-substituted benzaldehydes.

| Compound | IC50 (μM) | Inhibition Type |

| 4-bromobenzaldehyde | 114 | Partial Noncompetitive |

| 4-chlorobenzaldehyde (B46862) | 175 | Partial Noncompetitive |

| 4-fluorobenzaldehyde | 387 | Partial Noncompetitive |

| 4-cyanobenzaldehyde | 822 | Not specified |

| 4-nitrobenzaldehyde | 1846 | Not specified |

| Data sourced from studies on mushroom tyrosinase inhibition. researchgate.net |

The anticancer potential of compounds derived from this compound is an active area of research. Derivatives such as Schiff bases and heterocyclic compounds have shown cytotoxic effects against various cancer cell lines. jocpr.com

One study focused on a series of 3-benzylidene 4-bromo isatin (B1672199) derivatives, which were synthesized and evaluated for their in vitro antitumor activity against human leukemia (K562) and liver cancer (HepG2) cell lines. jocpr.com The results indicated that the substitution pattern significantly influenced the cytotoxic potency, with compound 4g emerging as a highly potent agent. jocpr.com In another study, a pyrazole (B372694) derivative synthesized using 4-chlorobenzaldehyde, compound 12 , demonstrated strong growth inhibition against the Renal Cancer cell line UO-31. sci-hub.se Similarly, diphenylamine-pyrrolidin-2-one-hydrazone derivatives bearing a chloro-substituted benzylidene moiety were assessed for anticancer activity against multiple cell lines, including melanoma (IGR39) and prostate cancer (PPC-1), though they were found to be non-selective. mdpi.com

The table below presents selected findings from anticancer screenings of these derivatives.

| Derivative Class | Compound | Cancer Cell Line | Activity Metric | Result |

| 3-benzylidene 4-bromo isatin | 4g | HepG2 (Liver) | IC50 | 4.39 µM |

| 3-benzylidene 4-bromo isatin | 4g | K562 (Leukemia) | IC50 | 6.18 µM |

| Pyrazole Derivative | 12 | UO-31 (Renal) | Growth Inhibition | 42.81% |

| Pyrazole Derivative | 3 | MCF7 (Breast) | Growth Inhibition | 49.88% |

| Data from in vitro studies on human cancer cell lines. jocpr.comsci-hub.se |

A significant body of research highlights the antimicrobial and antifungal properties of various heterocyclic compounds derived from this compound and its analogs. nih.govgrafiati.comrsc.org These derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. grafiati.comoatext.com

For example, hydrazone derivatives synthesized from 4-bromobenzaldehyde and 4-chlorobenzaldehyde were evaluated for their antimicrobial activity. oatext.com The study found that these compounds exhibited notable zones of inhibition against various pathogens. oatext.com Another study on pyrazole-dimedone hybrids reported that derivatives bearing different substituents on the phenyl ring showed varied activity, with compound 4k being the most active against Bacillus subtilis (MIC = 8 µg/L) and compound 4o being the most potent against Candida albicans (MIC = 4 µg/L). nih.gov Quinazolinone derivatives have also demonstrated good activity against Staphylococcus aureus, Escherichia coli, and the fungus Aspergillus niger. biomedpharmajournal.org

The following table summarizes the minimum inhibitory concentration (MIC) for selected derivatives against various microorganisms.

| Derivative Class | Compound | Microorganism | MIC (µg/mL) |

| Hydrazone | From 4-bromobenzaldehyde | Staphylococcus aureus | 20 |

| Hydrazone | From 4-bromobenzaldehyde | Escherichia coli | 20 |

| Hydrazone | From 4-bromobenzaldehyde | Aspergillus niger | 20 |

| Hydrazone | From 4-bromobenzaldehyde | Candida albicans | 20 |

| Pyrazole-dimedone | 4k | Bacillus subtilis | 8 |

| Pyrazole-dimedone | 4e | Staphylococcus aureus | 16 |

| Pyrazole-dimedone | 4b | Enterococcus faecalis | 16 |

| Pyrazole-dimedone | 4o | Candida albicans | 4 |

| Data sourced from in vitro antimicrobial and antifungal assays. oatext.comnih.gov |

The search for new treatments for tuberculosis and fungal infections has led researchers to explore derivatives of this compound. grafiati.com Hydrazone compounds, in particular, which can be synthesized from this aldehyde, are recognized as important precursors for antitubercular and antifungal medicines. wiserpub.com

Research into benzimidazole (B57391) derivatives has identified promising candidates for anti-tubercular therapy. jetir.orgijpsr.com One study involved the synthesis of 2-(4-bromophenyl)-1H-1,3-benzimidazole and evaluated its potential as an anti-tubercular agent. jetir.org Further studies on substituted benzimidazoles confirmed that several derivatives exhibited potent activity against the Mycobacterium tuberculosis H37Rv strain in vitro. ijpsr.com

In a separate line of research, functionalized benzoboroxoles have been developed as potential anti-tuberculosis agents. nih.gov A study identified 7-Bromo-6-aminobenzoboroxole as a lead candidate, which was found to be approximately 30 times more potent than the parent compound against Mycobacterium tuberculosis in a sensitive screening medium. nih.gov

Agricultural Chemistry Applications

Pesticide and Agrochemical Development

The primary application of this compound in agriculture is as a precursor in the development of pesticides, including fungicides and herbicides. Its derivatives have been a subject of research for creating new agrochemical products.

One area of investigation is in the development of novel fungicides. Research has shown that derivatives of this compound can exhibit significant fungicidal properties. For instance, the compound itself has been studied for its ability to inhibit specific metalloenzymes that are crucial for fungal growth, suggesting its potential as a fungicide. Furthermore, it is a known metabolite of the organophosphate pesticide profenofos, highlighting its relevance in the study of pesticide degradation and environmental impact.

Research into pyrazole carboxamides, a class of compounds known for their fungicidal action, has utilized precursors related to this compound. A study on novel pyrazole-4-carboxamides revealed significant inhibitory effects against common plant pathogens. nih.gov For example, certain synthesized compounds demonstrated complete inhibition of Alternaria solani and Fusarium oxysporum at specific concentrations. nih.gov One of the most effective compounds, 8j, which is a derivative in this class, showed potent in vitro activity against A. solani and provided complete protection to tomato plants at a concentration of 10 mg/L, comparable to the commercial fungicide boscalid. nih.gov Molecular docking studies suggested that this high efficacy is due to the compound's strong affinity for the succinate (B1194679) dehydrogenase (SDH) protein in fungi. nih.gov

The following table summarizes the fungicidal activity of selected pyrazole-4-carboxamide derivatives. nih.gov

| Compound | Target Fungus | Inhibition Rate at 100 µg/mL | EC₅₀ (µg/mL) |

| 8d | Fusarium oxysporum | 100% | Not specified |

| 8g | Alternaria solani | >90% | Not specified |

| 8j | Alternaria solani | >90% | 3.06 |

| 8o | Alternaria solani | >90% | Not specified |

| 8s | Alternaria solani | >90% | Not specified |

Additionally, research on heterocyclic compounds derived from related benzaldehydes has shown promise for insecticidal applications. igsspublication.com For example, thiazine (B8601807) derivatives synthesized from 4-bromobenzaldehyde and 4-chlorobenzaldehyde have been tested as insecticides against the Dubas bug (Ommatissus lybicus), a pest of palm trees. igsspublication.comresearchgate.net One thiazine derivative, in particular, was found to be highly effective, which was attributed to the presence of a sulfur atom in its structure, potentially enhancing its interaction with vital enzymes like cholinesterase in the insect. igsspublication.com

Biochemical and Biological Experimentation

This compound is utilized in various biochemical and biological experiments, primarily as a tool to study and modulate biological processes at a molecular level. Its reactivity, particularly of the aldehyde group, allows it to interact with biological molecules such as proteins and enzymes.

The compound serves as a probe in biochemical assays designed to investigate enzyme kinetics and mechanisms. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins, such as the amino groups of lysine (B10760008) residues or the sulfhydryl groups of cysteine residues, leading to the inhibition or modification of enzyme activity. This property makes it a useful tool for identifying and characterizing the active sites of enzymes.

A notable application is in the study of enzyme inhibition. Research has demonstrated that this compound can inhibit certain metalloenzymes involved in fungal growth, which is also the basis for its potential application in agricultural fungicides. Furthermore, derivatives of this compound have been synthesized to explore their inhibitory effects on other enzymes. For example, Schiff base zinc(II) complexes derived from 4-bromo-2-[(3-diethylaminopropylimino)methyl]phenol have been synthesized and evaluated for their ability to inhibit urease, an enzyme that plays a role in nitrogen metabolism in various organisms. researchgate.net

Environmental and Safety Considerations in Advanced Research

Responsible Handling and Storage for Research Integrity

The integrity of research involving 4-Bromo-2-chlorobenzaldehyde is directly linked to its proper handling and storage. As a reactive aldehyde and a combustible solid, specific protocols must be followed to prevent degradation, contamination, and hazardous reactions. chemicals.co.uksigmaaldrich.com

Storage: Proper storage is essential to maintain the chemical's purity and stability. fsu.edu Chemicals should be stored based on their compatibility, not alphabetically, to prevent dangerous reactions. csuohio.eduneedle.tube

Containers: Store in tightly closed, properly labeled containers to prevent moisture ingress and evaporation. fsu.educsuohio.edu The label should clearly state the chemical name, date of receipt, and any relevant warnings. fsu.edu

Conditions: The compound should be stored in a cool, dry, and well-ventilated area away from direct sunlight and heat sources, which can cause degradation. csuohio.eduneedle.tube

Segregation: It is crucial to segregate this compound from incompatible materials. chemicals.co.uk This includes separating it from strong oxidizing agents, acids, and bases to prevent violent reactions, fires, or the release of toxic gases. needle.tubeidrenvironmental.com Using secondary containment trays can help manage potential leaks or spills. csuohio.eduidrenvironmental.com

Handling: Safe handling techniques are critical to protect researchers and maintain the purity of the substance.

Ventilation: All handling should be performed in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure to any dust or vapors. chemicals.co.ukneedle.tube

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat, must be worn at all times. chemicals.co.ukaksci.com

Spill Management: An appropriate spill kit should be readily available. In case of a spill, the material should be swept up or absorbed with an inert material and placed into a suitable disposal container. aksci.com

Handling and Storage Best Practices| Aspect | Recommendation for this compound |

|---|---|

| Location | Store in a cool, dry, dark, and well-ventilated area. csuohio.eduneedle.tube |

| Incompatibilities | Segregate from acids, bases, reactive metals, and oxidizing agents. csuohio.eduneedle.tube |

| Containers | Use airtight, clearly labeled containers. Ensure caps (B75204) are tightly closed. csuohio.edu |

| Handling Area | Use in a chemical fume hood to ensure proper ventilation. chemicals.co.uk |

| Inventory | Limit quantities to the minimum required and dispose of expired chemicals promptly. csuohio.eduidrenvironmental.com |

Toxicological and Ecotoxicological Research

Research into the toxicological and ecotoxicological profiles of halogenated organic pollutants, including compounds like this compound, is critical for understanding their potential environmental impact. murdoch.edu.au Aldehydes as a class are known to be highly reactive with biological molecules, which underscores the importance of studying their effects. researchgate.net

Studies on halogenated aromatic aldehydes in the environment have explored their transformation under various conditions. For instance, research on anaerobic bacteria has shown that these microorganisms can metabolize such compounds. nih.gov These transformations can involve both the oxidation of the aldehyde group to a carboxylic acid and its reduction to a benzyl (B1604629) alcohol. nih.gov

Furthermore, dehalogenation processes have been observed in some cases. For example, studies with anaerobic consortia from marine sediments have shown that while some chlorinated benzaldehydes form the corresponding chlorinated carboxylic acids and benzyl alcohols, similarly structured brominated compounds can be debrominated. nih.gov This suggests that the environmental fate and the resulting degradation products can be highly specific to the compound's structure and the microbial environment. Such research is vital for predicting the persistence and potential transformation pathways of this compound if released into the environment.

Research on Environmental Transformation of Halogenated Aromatic Aldehydes| Process | Observed Transformation | Significance |

|---|---|---|

| Anaerobic Metabolism | Oxidation to carboxylic acids and reduction to benzyl alcohols. nih.gov | Indicates that the aldehyde group is a primary site for microbial transformation in anaerobic environments. |

| Dehalogenation | Observed with some brominated aromatic aldehydes, leading to the removal of the bromine atom. nih.gov | Suggests a potential natural degradation pathway that can reduce the halogen content of the molecule. |

| Decarboxylation | Halogenated carboxylic acids formed during metabolism can be further decarboxylated. nih.gov | Represents a subsequent step in the degradation pathway, potentially leading to simpler halogenated phenols or catechols. |

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 4-bromo-2-chlorobenzaldehyde, and how do solvent effects influence its carbonyl stretching frequency?

- Answer : Fourier-transform infrared (FTIR) spectroscopy combined with density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d,p) basis set) is optimal for vibrational analysis. Solvent polarity significantly impacts carbonyl stretching frequencies due to dielectric interactions. For example, polar solvents like DMSO cause redshift via hydrogen bonding, while non-polar solvents (e.g., hexane) show gas-phase-like behavior. Solvent effects can be modeled using the polarizable continuum model (PCM) .

Q. What safety protocols should be prioritized when handling this compound in catalytic reactions?

- Answer : Use PPE (nitrile gloves, chemical goggles, lab coats) compliant with EN 166 (EU) or NIOSH (US) standards. Ensure fume hood ventilation (≥0.5 m/s airflow) and avoid skin/eye contact. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose per local regulations (e.g., OSHA HazCom 2012). Monitor airborne exposure using MDHS70 gravimetric sampling .

Q. How is this compound synthesized, and what intermediates are critical in its purification?

- Answer : It is synthesized via bromination of 2-chlorobenzaldehyde using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN, 70–80°C). Purification involves column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol. Intermediate bromo-derivatives (e.g., 4-bromo-2-chlorobenzyl alcohol) require strict anhydrous conditions to prevent oxidation .

Advanced Research Questions

Q. How can DFT calculations resolve discrepancies between experimental and theoretical IR spectra of halogenated benzaldehydes?

- Answer : Discrepancies arise from anharmonicity or basis set limitations. Hybrid functionals (e.g., B3LYP) with diffuse-augmented basis sets (aug-cc-pVDZ) improve accuracy. Potential energy distribution (PED) analysis quantifies vibrational mode contributions (e.g., 85% C=O stretching in this compound). Compare results with solvent-corrected PCM data to validate models .

Q. What enantioselective reactions utilize this compound as a chiral precursor?

- Answer : It serves as an electrophilic partner in CPA-catalyzed (chiral phosphoric acid) asymmetric annulations. For example, coupling with 2-amino-6-fluorobenzothiazole yields benzothiazolopyrimidines (19% yield, 89% ee). Optimize reaction conditions using low-temperature polar solvents (e.g., DCM, –20°C) and stoichiometric Brønsted acids .

Q. Which crystallographic tools are effective for structural elucidation of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.